Hydrogen-Bond Acceptor Count and Polarity Advantage Over Pyridine Analog
The pyrimidine-bearing target compound provides five hydrogen-bond acceptor (HBA) sites versus four for the pyridine analog, 3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine. The additional HBA arises from the second pyrimidine nitrogen, which simultaneously reduces lipophilicity (cLogP 0.69 vs. 1.07 for the pyridine analog) . This combination of higher HBA count and lower cLogP is quantifiably consistent with improved aqueous solubility potential and differentiated molecular recognition in polar binding pockets.
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count |
|---|---|
| Target Compound Data | 5 HBA |
| Comparator Or Baseline | 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine: 4 HBA |
| Quantified Difference | +1 HBA; ΔcLogP = −0.38 (more hydrophilic) |
| Conditions | Computed molecular descriptors from Fluorochem technical datasheets (XLogP3-AA method) |
Why This Matters
An additional H-bond acceptor site and lower cLogP directly influence solubility, permeability, and target engagement profiles, making these parameters critical for compound library design and SAR exploration where the pyridine analog would generate different assay outcomes.
